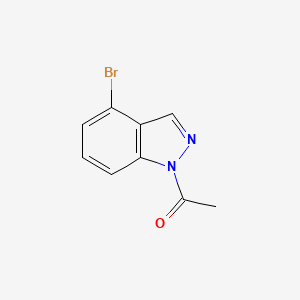

1-acetyl-4-bromo-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromoindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBRBDKGAIDUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670227 | |

| Record name | 1-(4-Bromo-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885698-70-4 | |

| Record name | 1-(4-Bromo-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-4-bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-acetyl-4-bromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-acetyl-4-bromo-1H-indazole

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Their versatile biological activities have led to their investigation in a wide array of therapeutic areas, including oncology, inflammation, and neurodegenerative disorders. The indazole scaffold, a bicyclic aromatic heterocycle, can be readily functionalized at various positions to modulate its physicochemical properties and biological targets.

This compound serves as a key intermediate in the synthesis of more complex indazole-based molecules. The acetyl group at the N1 position can act as a protecting group or be involved in further synthetic transformations. The bromine atom at the C4 position provides a reactive handle for the introduction of diverse functionalities through cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This strategic placement of functional groups makes this compound a valuable building block for the construction of compound libraries for drug discovery. This guide provides a comprehensive protocol for the synthesis of this compound, grounded in established chemical principles and supported by practical insights for successful execution in a laboratory setting.

Chemical Properties and Safety Information

A thorough understanding of the chemical properties and potential hazards associated with all reagents is paramount for a safe and successful synthesis.

Table 1: Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 4-bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | brown powder | 186407-74-9[1] |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Colorless liquid | 108-24-7 |

| This compound | C₉H₇BrN₂O | 239.07 | Not specified | 885698-70-4[2] |

Safety Precautions:

-

4-bromo-1H-indazole: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

-

Acetic Anhydride: Acetic anhydride is a corrosive and flammable liquid. It reacts violently with water and can cause severe burns upon contact with skin and eyes. Inhalation of its vapors can lead to respiratory tract irritation.

-

General Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. An emergency eyewash and safety shower should be readily accessible.

Synthetic Protocol: N-Acetylation of 4-bromo-1H-indazole

The synthesis of this compound is achieved through the N-acetylation of 4-bromo-1H-indazole using acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the indazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.

Reaction Scheme:

References

physicochemical properties of 1-acetyl-4-bromo-1H-indazole

An In-depth Technical Guide to the Physicochemical Properties of 1-acetyl-4-bromo-1H-indazole

Introduction

This compound is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a prominent privileged structure, known for its diverse biological activities.[1] The addition of a bromine atom at the 4-position and an acetyl group at the 1-position modifies the molecule's electronic and steric properties, influencing its interaction with biological targets and its pharmacokinetic profile. This guide provides a comprehensive overview of the core , offering both established data and detailed experimental protocols for its characterization. Understanding these properties is paramount for its application in synthesis, formulation, and as a potential therapeutic agent.

Molecular Structure and Identification

A precise understanding of the molecular structure is the foundation for all physicochemical analysis. The structure of this compound is defined by a bicyclic indazole core, with a bromine atom at position C4 and an acetyl group on the N1 nitrogen atom.

Molecular Structure Diagram

Caption: Chemical structure of 1-(4-bromoindazol-1-yl)ethanone.

| Identifier | Value | Source |

| Molecular Formula | C₉H₇BrN₂O | PubChemLite[2] |

| Molecular Weight | 239.07 g/mol | Calculated |

| Monoisotopic Mass | 237.97418 Da | PubChemLite[2] |

| CAS Number | 885698-70-4 | Guidechem[3] |

| InChI | InChI=1S/C9H7BrN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 | PubChemLite[2] |

| SMILES | CC(=O)N1C2=C(C=N1)C(=CC=C2)Br | PubChemLite[2] |

Spectroscopic Properties

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acetyl methyl protons.

-

Aromatic Region: The protons on the indazole ring will appear as multiplets or doublets, with their chemical shifts influenced by the bromine and acetyl substituents.

-

Aliphatic Region: A sharp singlet corresponding to the three protons of the acetyl group's methyl moiety.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

-

Carbonyl Signal: A peak in the downfield region (around 169 ppm) is characteristic of the acetyl carbonyl carbon.

-

Aromatic Signals: Multiple peaks corresponding to the seven unique carbons of the indazole ring system.

-

Methyl Signal: An upfield peak for the acetyl methyl carbon.

-

Experimental Data: While a full spectrum for this compound is not publicly available, data for a closely related compound provides valuable reference points.[4]

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 8.17 (br, 1H), 7.64 (s, 1H), 7.34 (d, J = 8.0 Hz, 1H), 7.19 (t, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 2.16 (s, 3H) |

| ¹³C NMR | 169.1, 139.2, 134.5, 129.9, 124.3, 120.2, 118.1, 24.4 |

Note: The provided data is for a related indazole derivative and should be used as a reference for expected chemical shifts.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Expected m/z: The predicted monoisotopic mass is 237.97418 Da.[2] High-resolution mass spectrometry (HRMS) should confirm this value.

-

Predicted Collision Cross Section (CCS):

-

[M+H]⁺: 141.0 Ų

-

[M+Na]⁺: 155.7 Ų

-

Experimental Protocol: NMR Sample Preparation and Analysis

Workflow for NMR Analysis

Sources

An In-Depth Technical Guide to 1-acetyl-4-bromo-1H-indazole: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-acetyl-4-bromo-1H-indazole, a halogenated heterocyclic compound, is a molecule of significant interest in medicinal chemistry and drug discovery. Its indazole core is a privileged scaffold, found in numerous biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the 4-position and an acetyl group at the 1-position of the indazole ring provides unique electronic and steric properties, making it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, structure, synthesis, physicochemical properties, and its emerging role in pharmaceutical research.

Chemical Identity and Structure

CAS Number: 885698-70-4[1][2][3]

Molecular Formula: C₉H₇BrN₂O

Molecular Weight: 239.07 g/mol [1]

IUPAC Name: 1-(4-bromo-1H-indazol-1-yl)ethan-1-one

The structure of this compound consists of a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring. The bromine atom is substituted at the C4 position of the benzene ring, and an acetyl group is attached to the N1 position of the pyrazole ring. This N-acetylation is a key feature, as it protects the indazole nitrogen and can influence the compound's reactivity and biological activity.

Caption: Chemical structure of this compound.

Synthesis of this compound

Experimental Protocol: N-acetylation of 4-bromo-1H-indazole

Materials:

-

4-bromo-1H-indazole

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-1H-indazole (1 equivalent) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add pyridine (1.2-1.5 equivalents). The base acts as a scavenger for the acetic acid byproduct.

-

Acetylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1-1.3 equivalents) dropwise to the solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2-3 times).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.

Causality behind Experimental Choices:

-

The use of an anhydrous aprotic solvent like dichloromethane is crucial to prevent the hydrolysis of acetic anhydride.

-

A base such as pyridine is necessary to neutralize the acetic acid formed during the reaction, which drives the equilibrium towards the product and prevents potential side reactions.

-

Performing the initial addition of acetic anhydride at 0 °C helps to control the exothermic nature of the reaction.

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties

While experimental data for this compound is limited, some key properties can be predicted or inferred from its structure and data available for the parent compound, 4-bromo-1H-indazole.

| Property | Value (4-bromo-1H-indazole) | Predicted/Inferred Value (this compound) | Reference |

| CAS Number | 186407-74-9 | 885698-70-4 | [4][5],[2][3] |

| Molecular Formula | C₇H₅BrN₂ | C₉H₇BrN₂O | [4][5],[1] |

| Molecular Weight | 197.03 g/mol | 239.07 g/mol | [4][5], |

| Appearance | Off-white to light brown solid | Expected to be a solid | [6] |

| Melting Point | 165-167 °C | Expected to be lower than the parent compound due to the acetyl group | [5] |

| Solubility | Soluble in DMSO and ethanol | Expected to have good solubility in common organic solvents like DCM, ethyl acetate, and acetone. | [5][6] |

| Predicted XLogP3 | 2.2 | 2.1 | [7], |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, predicted mass spectral data is available, and characteristic peaks in NMR and IR can be anticipated based on its structure.

-

Mass Spectrometry (Predicted): The PubChem database provides predicted mass-to-charge ratios for various adducts of this compound.[8] For instance, the [M+H]⁺ ion is predicted at m/z 238.98146.[8]

-

¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show signals for the aromatic protons on the indazole ring and a singlet for the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the bromine and acetyl substituents.

-

¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum would display signals for the carbons of the indazole ring system, the methyl carbon, and the carbonyl carbon of the acetyl group.

-

Infrared (IR) Spectroscopy (Expected): The IR spectrum should exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching of the amide group, typically in the range of 1680-1720 cm⁻¹.

Applications in Research and Drug Development

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[9][10][11] this compound serves as a valuable building block in the synthesis of more complex indazole-based compounds for drug discovery.

The N-acetyl group can act as a protecting group for the indazole nitrogen, allowing for selective functionalization at other positions of the molecule. Subsequently, the acetyl group can be removed under specific conditions to yield the free N-H indazole if required for biological activity.

The bromine atom at the 4-position is a particularly useful handle for further synthetic modifications. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents to explore the structure-activity relationship (SAR) of novel indazole derivatives. This makes this compound a key intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs.

Caption: The role of this compound in synthesis and drug discovery.

Safety and Handling

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its well-defined structure, featuring a reactive bromine handle and a protected indazole nitrogen, makes it an ideal starting material for the synthesis of diverse and complex molecules. While detailed experimental data for this specific compound is still emerging, its utility can be confidently inferred from the extensive chemistry of the indazole scaffold. As the demand for novel therapeutics continues to grow, the importance of versatile intermediates like this compound in the research and development pipeline is undeniable.

References

-

Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1185-1207. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2789. Available at: [Link]

-

ResearchGate. (2022). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

-

Longdom Publishing. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Retrieved from [Link]

-

CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C9H7BrN2O, 5 grams. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2021). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. 186407-74-9 CAS MSDS (4-Bromo-1H-indazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 9. rsc.org [rsc.org]

- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

Spectroscopic and Structural Elucidation of 1-Acetyl-4-bromo-1H-indazole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 1-acetyl-4-bromo-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. While experimental data for this specific molecule is not widely published, this guide offers a robust framework for its synthesis, characterization, and spectral interpretation based on established principles and data from closely related analogues. We will delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, providing researchers with the necessary tools to confidently identify and characterize this compound.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this process, each providing a unique piece of the structural puzzle. For a molecule like this compound, understanding its precise atomic connectivity and electronic environment is crucial for predicting its biological activity and for quality control in its synthesis. This guide will provide a detailed walkthrough of the expected spectroscopic data and the methodologies to obtain it, ensuring scientific integrity and reproducibility.

The structure of this compound is presented below. The addition of an acetyl group to the 1-position of the indazole ring significantly influences its electronic properties and, consequently, its spectroscopic signatures.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the N-acetylation of 4-bromo-1H-indazole. This reaction is generally straightforward, utilizing acetic anhydride as the acetylating agent.

Experimental Protocol: Synthesis

-

Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-bromo-1H-indazole in a suitable solvent such as chloroform, dioxane, or dimethylformamide (DMF). The choice of solvent can influence the reaction rate and product distribution.[1]

-

Acetylation: Add 1.0 to 1.5 molar equivalents of acetic anhydride to the solution. For a more controlled reaction, the addition can be done dropwise at room temperature.

-

Catalysis (Optional): For less reactive substrates or to increase the reaction rate, a catalytic amount (e.g., 0.2 equivalents) of a base like 4-dimethylaminopyridine (DMAP) can be added.[1]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.

-

Extraction: The aqueous layer is extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Sample Preparation

A high-quality NMR spectrum begins with proper sample preparation.[2][3][4][5][6]

-

Sample Weighing: Accurately weigh 5-25 mg of purified this compound for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration (20-50 mg) may be required.[3]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for compounds of this type include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).[3][6]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. It is crucial that the solution is free of any solid particles, which can be removed by filtering through a small cotton plug in the pipette.[4]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 - 8.4 | d | 1H | H-7 | The N-acetylation deshields the peri-proton H-7 significantly. |

| ~ 8.0 - 8.2 | s | 1H | H-3 | The proton on the pyrazole ring, typically downfield. |

| ~ 7.5 - 7.7 | d | 1H | H-5 | Aromatic proton ortho to the bromine atom. |

| ~ 7.3 - 7.5 | t | 1H | H-6 | Aromatic proton coupled to H-5 and H-7. |

| ~ 2.8 | s | 3H | -COCH₃ | Singlet for the acetyl methyl protons, deshielded by the carbonyl group. |

Note: These are predicted values. Actual chemical shifts may vary. The coupling constants (J) for the aromatic protons are expected to be in the range of 7-9 Hz for ortho-coupling and 1-2 Hz for meta-coupling.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 169 - 171 | C=O | Carbonyl carbon of the acetyl group, typically in this region. |

| ~ 140 - 142 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~ 135 - 137 | C-3 | Carbon of the pyrazole ring bearing a proton. |

| ~ 128 - 130 | C-5 | Aromatic carbon deshielded by the adjacent bromine. |

| ~ 125 - 127 | C-6 | Aromatic carbon. |

| ~ 122 - 124 | C-3a | Quaternary carbon at the fusion of the two rings. |

| ~ 118 - 120 | C-4 | Carbon bearing the bromine atom, deshielded. |

| ~ 115 - 117 | C-7 | Aromatic carbon. |

| ~ 22 - 24 | -COCH₃ | Methyl carbon of the acetyl group. |

Note: These are predicted values. Actual chemical shifts can be confirmed using 2D NMR techniques like HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: Place a small amount of the purified solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Interpretation of IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands. By comparing with the known spectrum of the precursor, 4-bromo-1H-indazole, the presence of the acetyl group can be confirmed.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Significance |

| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) | Indicates the presence of the indazole ring. |

| ~ 1700 - 1720 | Strong | C=O stretch | Key indicator of the N-acetyl group. This band is absent in the precursor.[7][8] |

| ~ 1600 - 1450 | Medium-Strong | C=C stretch (aromatic) | Characteristic of the aromatic system. |

| ~ 1370 | Medium | C-H bend (methyl) | Corresponds to the methyl group of the acetyl moiety.[7] |

| ~ 1250 | Strong | C-N stretch | Associated with the N-acetyl group. |

| ~ 1100 - 1000 | Medium | C-Br stretch | Indicates the presence of the bromo substituent. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for analyzing small organic molecules.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI or vaporized for EI.

-

Ionization: The molecules are ionized to form a molecular ion (M⁺˙ in EI, or [M+H]⁺ in ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Interpretation of Mass Spectrometry Data

The mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted Mass Spectrometry Data:

| m/z | Ion | Rationale |

| 238/240 | [M]⁺˙ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 196/198 | [M - C₂H₂O]⁺˙ | Loss of ketene (42 Da) from the molecular ion, a common fragmentation for N-acetyl compounds. |

| 157 | [M - Br]⁺ | Loss of the bromine radical. |

| 117 | [C₇H₅N₂]⁺ | Fragment corresponding to the indazole ring after loss of bromine and the acetyl group. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a characteristic fragment. |

Note: The predicted data from PubChem for [M+H]⁺ is 238.98146 and 240.97941, consistent with the bromine isotopes.[6]

Caption: Predicted fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining predicted data with established experimental protocols and principles of spectral interpretation, researchers are well-equipped to synthesize, purify, and structurally elucidate this compound with a high degree of confidence. The methodologies outlined herein are designed to ensure scientific rigor and provide a self-validating system for the characterization of this and other related novel compounds.

References

-

Scribd. NMR Sample Preparation Guide. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. (2025). [Link]

-

University of Ottawa. How to make an NMR sample. [Link]

-

University of Colorado Boulder. NMR Sample Requirements and Preparation. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. (2024). [Link]

-

PubChem. This compound (C9H7BrN2O). [Link]

-

ResearchGate. displays FT-IR spectra of the compound 4. The IR spectrum of 4.... [Link]

-

ResearchGate. 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. [Link]

-

ResearchGate. FT-IR – spectra of acetylated wood with increasing degree of.... [Link]

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2025). [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]

-

Advanced Chemistry Development, Inc. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

Wiley-VCH. Supporting Information. (2007). [Link]

-

PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

ResearchGate. FT-IR of acetylated lignins. [Link]

-

arXiv. Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small molecule functionality: a. [Link]

-

ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. (2025). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]

-

The Journal of Organic Chemistry. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

ResearchGate. 13 C NMR of indazoles. (2016). [Link]

-

Journal of the Indian Academy of Wood Science. Application of ATR Infrared Spectroscopy in Wood Acetylation. [Link]

-

Journal of Spectroscopy. Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. [Link]

-

University of Helsinki. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

ResearchGate. Evaluation of NMR predictors for accuracy and ability to reveal trends in 1 H NMR spectra of fatty acids | Request PDF. [Link]

-

PubMed. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. [Link]

-

Organic & Biomolecular Chemistry. N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent. [Link]

-

RUJA. PCCP Supramolecular organization of perfluorinated 1H-indazoles in the solid state using X-ray crystallography, SSNMR and sensit. [Link]

-

PubMed. N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent. (2007). [Link]

-

The Journal of Organic Chemistry. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

MDPI. Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D. [Link]

Sources

- 1. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. researchgate.net [researchgate.net]

- 8. jast.modares.ac.ir [jast.modares.ac.ir]

solubility and stability of 1-acetyl-4-bromo-1H-indazole

An In-depth Technical Guide to the Solubility and Stability of 1-Acetyl-4-bromo-1H-indazole

Abstract

This technical guide offers a comprehensive framework for the systematic evaluation of the solubility and chemical stability of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities.[1] A thorough understanding of the physicochemical properties of its derivatives, such as this compound, is a prerequisite for successful drug discovery, influencing everything from biological screening and formulation to metabolic fate. Given the limited publicly available experimental data for this specific molecule, this guide provides researchers, scientists, and drug development professionals with the foundational knowledge, detailed experimental protocols, and data interpretation strategies necessary to characterize these critical attributes. We will delve into the causality behind experimental design, present self-validating protocols for determining thermodynamic and kinetic solubility, and outline a comprehensive strategy for assessing chemical stability through forced degradation studies.

Physicochemical Profile of this compound

A foundational step in the characterization of any compound is to collate its known physical and chemical properties. This information serves as a basis for designing solubility and stability experiments.

| Property | Value / Prediction | Source |

| Molecular Formula | C₉H₇BrN₂O | PubChem[2], CRO SPLENDID LAB[3] |

| Molecular Weight | 239.07 g/mol | CRO SPLENDID LAB[3] |

| IUPAC Name | 1-(4-bromoindazol-1-yl)ethanone | PubChem[2] |

| Appearance | Solid (predicted) | - |

| XlogP (Predicted) | 2.1 | PubChem[2] |

| CAS Number | 885698-70-4 | CRO SPLENDID LAB[3] |

Note: Many properties for this specific compound are not experimentally determined in public literature and are based on computational predictions.

Solubility Profiling: A Gateway to Developability

Solubility is a critical determinant of a compound's behavior in both in vitro and in vivo systems. Poor aqueous solubility can hinder absorption, lead to unreliable results in biological assays, and present significant challenges for formulation. The following section details the rationale and methodologies for robust solubility assessment.

The Rationale Behind Solubility Screening

We distinguish between two key types of solubility:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved and is crucial for developing formulations and understanding bioavailability limits. The shake-flask method is the gold standard for this determination as it allows sufficient time for the system to reach equilibrium.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput method that simulates the conditions of many early-stage biological assays. Low kinetic solubility can lead to compound precipitation in assay wells, resulting in false-negative results and inaccurate structure-activity relationships (SAR).

Experimental Workflow for Solubility Determination

The following workflow provides a systematic approach to solubility testing, from initial screening to definitive thermodynamic measurement.

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to measure the equilibrium solubility and is considered the benchmark for accuracy.

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, Ethanol, Acetonitrile). The presence of visible solid material throughout the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24 to 72 hours).

-

Sample Collection: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Clarification: Filter the aliquot through a low-binding 0.45 µm filter to remove any undissolved microcrystals. Causality Note: This step is critical. Failure to remove all solid particles will lead to an overestimation of solubility.

-

Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered sample and analyze it using a validated HPLC-UV or LC-MS method to determine the concentration.

-

Validation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant at the later time points.

Protocol 2: Kinetic Solubility via DMSO Stock Dilution

This protocol assesses the tendency of a compound to precipitate under non-equilibrium, high-throughput screening conditions.

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[4]

-

Dilution: In a 96-well plate, add the stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to a final desired concentration (e.g., 100 µM) and a final DMSO concentration of 1-2%.[4]

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours and 24 hours).[4]

-

Analysis: After incubation, determine the concentration of the compound remaining in the solution. This can be done directly in the plate using a nephelometry-based instrument or by filtering the plate and analyzing the filtrate via HPLC-UV or LC-MS/MS.[4]

Data Presentation Template

Quantitative solubility data should be organized clearly for comparison and interpretation.

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method | Notes |

| Water | 25 | Shake-Flask | ||

| PBS (pH 7.4) | 25 | Shake-Flask | ||

| PBS (pH 7.4) | 25 | Kinetic (2h) | 1% DMSO | |

| 0.1 M HCl | 37 | Shake-Flask | Simulates gastric fluid | |

| Ethanol | 25 | Shake-Flask | Known to solubilize 4-bromo-1H-indazole[5] | |

| Acetonitrile | 25 | Shake-Flask |

Stability Assessment: Ensuring Compound Integrity

Chemical stability is paramount for the viability of a drug candidate. An unstable compound can lose potency, generate toxic byproducts, and have a short shelf-life. Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.

The Influence of the N-Acetyl Group

The N-acetyl group significantly alters the electronic properties of the indazole ring compared to its parent, 4-bromo-1H-indazole. While N-acetylation in biological systems can protect proteins from degradation[6][7], in a chemical context, this bond introduces a potential site for hydrolysis. The acetyl group is an electron-withdrawing group, which can influence the reactivity of the entire molecule. A key anticipated degradation pathway is the hydrolysis of the amide bond, particularly under basic or acidic conditions, to yield 4-bromo-1H-indazole.[8]

Experimental Workflow for Forced Degradation Studies

This workflow systematically exposes the compound to harsh conditions to accelerate its degradation.

Caption: Workflow for a comprehensive forced degradation study.

Protocol 3: Forced Degradation (Stress Testing)

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing.

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.[4]

-

Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Store a control sample (1 mL stock + 1 mL of water/methanol) protected from light at a low temperature.

-

Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.[4]

-

Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C.[4] Rationale: These conditions are expected to promote the hydrolysis of the N-acetyl bond.

-

Oxidation: Use 3% H₂O₂. Keep at room temperature, protected from light.[4] Rationale: The indazole ring may be susceptible to oxidation.

-

Thermal Degradation (Solid): Place a known amount of solid compound in an oven at a high temperature (e.g., 80°C).[4] Samples are prepared for analysis by dissolving them at each time point.

-

Photostability: Expose the stock solution in a photostable, transparent container to a calibrated light source as per ICH Q1B guidelines.

-

-

Time Points: Analyze samples at appropriate time points (e.g., 0, 2, 8, 24 hours) or until significant degradation (e.g., 10-20%) is observed.

-

Sample Quenching: For acid/base hydrolysis, samples should be neutralized before analysis to halt the degradation reaction.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradants. The method must be able to resolve the parent peak from all major degradation products.

Potential Degradation Pathway

The most probable degradation pathway for this compound under hydrolytic stress is the cleavage of the N-acetyl bond.

Caption: Proposed primary degradation pathway via hydrolysis.

Conclusion

This guide provides a robust, scientifically grounded framework for the comprehensive characterization of the . By applying the detailed protocols for thermodynamic and kinetic solubility, researchers can generate the data needed to ensure the compound's suitability for biological screening and formulation development. The outlined forced degradation studies serve as a critical tool for identifying potential liabilities, understanding degradation pathways, and developing the necessary analytical methods to ensure compound integrity throughout the drug development lifecycle. Adherence to these systematic methodologies will empower researchers to make informed decisions and effectively advance promising indazole-based compounds.

References

- N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. PubMed Central.

- 4-BROMO-1-METHYL-1H-INDAZOLE synthesis. ChemicalBook.

- Illuminating the impact of N-terminal acetylation: from protein to physiology. PubMed Central.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- This compound (C9H7BrN2O). PubChem.

- This compound. CRO SPLENDID LAB.

- 4-Bromo-1H-indazole | Biochemical Reagent. MedchemExpress.com.

- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. Benchchem.

- 4-Bromo-1H-indazole Product Description. ChemicalBook.

- 4-Bromo-1H-indazole Chemical Properties, Usage, Production. ChemicalBook.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. benchchem.com [benchchem.com]

- 5. 186407-74-9 CAS MSDS (4-Bromo-1H-indazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Bromo-1H-indazole | 186407-74-9 [amp.chemicalbook.com]

synthesis of 1-acetyl-4-bromo-1H-indazole from 4-bromo-1H-indazole.

A-Technical-Guide-to-the-Synthesis-of-1-Acetyl-4-bromo-1H-indazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis of 1-acetyl-4-bromo-1H-indazole, a key building block in medicinal chemistry. The focus is on the N-acetylation of 4-bromo-1H-indazole. This document details the underlying reaction mechanisms, a step-by-step experimental protocol, and methods for purification and characterization. It is designed to offer field-proven insights and ensure scientific integrity, enabling researchers to reliably produce this important compound.

Introduction

The Significance of the Indazole Scaffold

The indazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Indazole derivatives are known to exhibit a range of therapeutic effects, including acting as kinase inhibitors in cancer therapy.[2] The versatility of the indazole core allows for substitution at various positions, enabling the fine-tuning of a compound's pharmacological profile.

This compound: A Versatile Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules. The acetyl group at the N1 position can act as a protecting group or be involved in subsequent synthetic transformations. The bromine atom at the 4-position provides a handle for further functionalization, typically through cross-coupling reactions, allowing for the introduction of diverse substituents.

Rationale for N-Acetylation

N-acetylation is a fundamental transformation in organic synthesis. In the context of indazoles, it is often employed to modulate the electronic properties of the ring system or to introduce a specific functional group for further elaboration. The regioselectivity of this reaction is of paramount importance, as alkylation or acylation can potentially occur at either the N1 or N2 position.[3] For indazoles, the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer, which often favors substitution at the N1 position.[4][5]

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the N-acetylation of 4-bromo-1H-indazole using acetic anhydride. This reaction is an electrophilic substitution on the nitrogen atom of the indazole ring.

Mechanism of N-Acetylation

The reaction proceeds via the nucleophilic attack of the N1 nitrogen of 4-bromo-1H-indazole on one of the carbonyl carbons of acetic anhydride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to a tetrahedral intermediate. This intermediate then collapses, with the acetate ion acting as a leaving group, to form the N-acetylated product and acetic acid as a byproduct.

Regioselectivity: Favoring N1-Acetylation

The acetylation of indazoles generally favors the N1 position. This preference is attributed to the greater thermodynamic stability of the N1-substituted product.[4] While the N2-acetylated isomer can form, it may isomerize to the more stable N1-regioisomer under certain conditions.[4] The choice of solvent and base can also influence the regioselectivity of N-alkylation and N-acylation reactions.[3]

The Role of Pyridine as a Catalyst and Base

Pyridine is often employed in acylation reactions for several reasons:

-

Nucleophilic Catalyst: Pyridine can act as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive acyl-pyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the indazole than acetic anhydride itself.[6]

-

Acid Scavenger: The reaction produces acetic acid as a byproduct. Pyridine, being a base, neutralizes this acid, preventing potential side reactions and driving the equilibrium towards the products.[7]

Materials and Equipment

| Chemical | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-1H-indazole | 186407-74-9 | C₇H₅BrN₂ | 197.03[8] |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate Solution | - | NaHCO₃ | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration

-

NMR tubes and spectrometer

-

FTIR spectrometer

Experimental Protocol: Synthesis of this compound

Reaction Setup

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 6. reddit.com [reddit.com]

- 7. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 8. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

starting materials for 1-acetyl-4-bromo-1H-indazole synthesis

An In-depth Technical Guide to the Synthesis of 1-acetyl-4-bromo-1H-indazole

Foreword: The Strategic Importance of the Indazole Scaffold

The indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural foundation of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-emetics, and other critical pharmaceuticals. The functionalization of the indazole ring allows for the precise tuning of a molecule's pharmacological profile. Specifically, this compound serves as a versatile intermediate. The bromine atom at the 4-position provides a reactive handle for further elaboration via cross-coupling reactions, while the N-acetyl group modulates the reactivity of the heterocyclic ring system and can serve as a protecting group. This guide offers a comprehensive exploration of the synthesis of this key building block, focusing on the underlying chemical principles and practical laboratory methods.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most logically approached as a two-part sequence. The primary challenge lies in the regioselective introduction of a bromine atom onto the indazole core, followed by a more straightforward N-acetylation.

-

Part I: Synthesis of the Key Intermediate, 4-Bromo-1H-indazole. This is the most critical and challenging step. Direct electrophilic bromination of 1H-indazole typically results in substitution at the C3 or C5/C7 positions. Therefore, achieving C4-bromination requires a more nuanced strategy, often involving the construction of the indazole ring from a pre-brominated benzene-based precursor.

-

Part II: N-Acetylation of 4-Bromo-1H-indazole. This step converts the intermediate into the final product. The primary consideration here is controlling the site of acetylation (N1 vs. N2), with the N1-acetylated product being the thermodynamically favored and desired isomer.[1]

The overall synthetic pathway is visualized below.

Sources

An In-Depth Technical Guide to the Acetylation of 4-Bromo-1H-Indazole

This guide provides a comprehensive technical overview of the N-acetylation of 4-bromo-1H-indazole, a foundational reaction for the synthesis of advanced pharmaceutical intermediates. We will explore the underlying mechanistic principles, the critical issue of regioselectivity, validated experimental protocols, and methods for product characterization, offering field-proven insights for researchers in drug development and organic synthesis.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for versatile substitution patterns that can be fine-tuned to modulate biological activity. N-functionalization of the indazole nucleus, particularly at the N1 and N2 positions, is a critical strategy in drug design, impacting properties such as target binding, solubility, and metabolic stability.[1] Acetylation is a fundamental transformation in this context, serving both as a method for introducing a key functional group and as a protective strategy in multi-step syntheses. This guide focuses specifically on 4-bromo-1H-indazole, a versatile starting material whose bromine atom provides a convenient handle for subsequent cross-coupling reactions.

The Mechanistic Landscape: Nucleophilic Acyl Substitution

The acetylation of 4-bromo-1H-indazole is a classic nucleophilic acyl substitution reaction. The process involves the attack of a nitrogen atom of the indazole ring on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

2.1 The Role of the Acetylating Agent

Acetic anhydride, (CH₃CO)₂O, is the most common acetylating agent for this transformation. Its efficacy stems from two key features:

-

Electrophilic Carbonyls: The two carbonyl carbons are highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms.

-

Excellent Leaving Group: The reaction proceeds via a tetrahedral intermediate, which collapses to expel an acetate anion (CH₃COO⁻). Acetate is a stable, resonance-stabilized anion, making it an excellent leaving group and driving the reaction forward.

2.2 Base-Catalyzed Mechanism: Enhancing Nucleophilicity

While the reaction can proceed under neutral, thermal conditions, it is often sluggish. The N-H proton of indazole (pKa ≈ 14) is only weakly acidic. A base is typically employed to deprotonate the indazole, generating a highly nucleophilic indazolide anion. This dramatically accelerates the rate of nucleophilic attack on the acetic anhydride.

Common bases include:

-

Tertiary Amines (e.g., Pyridine, Triethylamine): Pyridine can act as both a base and a solvent. It deprotonates the indazole and neutralizes the acetic acid byproduct formed during the reaction.

-

Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are effective and easily removable bases, often used in polar aprotic solvents like DMF or acetone.[2]

The base-catalyzed mechanism proceeds as follows:

-

Deprotonation: The base removes the proton from the N-H of 4-bromo-1H-indazole, forming the 4-bromoindazolide anion.

-

Nucleophilic Attack: The anionic nitrogen (at either the N1 or N2 position) attacks one of the carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate.

-

Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the acetate leaving group. This yields the N-acetylated 4-bromo-1H-indazole product.

The Core Challenge: Regioselectivity and Thermodynamic vs. Kinetic Control

The most critical aspect of indazole functionalization is controlling the regioselectivity of the substitution. The 4-bromoindazolide anion has two nucleophilic nitrogen atoms, N1 and N2, leading to two possible products: 1-acetyl-4-bromo-1H-indazole (N1 isomer) and 2-acetyl-4-bromo-2H-indazole (N2 isomer). The outcome is governed by the principles of kinetic and thermodynamic control.[3][4]

-

Kinetic Product: The product that forms the fastest, resulting from the reaction pathway with the lowest activation energy.[5] For indazoles, the N2 position is often considered more sterically accessible, and its lone pair is more readily available for attack, suggesting the N2-isomer may be the initial kinetic product under certain conditions.

-

Thermodynamic Product: The most stable product, which will predominate if the reaction is reversible and allowed to reach equilibrium.[5] Computational and experimental studies have shown that the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] This stability advantage typically extends to N1-substituted derivatives over their N2 counterparts.

For N-acylation, the N1-substituted regioisomer is often the major or exclusive product isolated. This is attributed to the thermodynamic stability of the N1-acylindazole. It has been proposed that even if the N2-isomer forms initially as the kinetic product, it can isomerize to the more stable N1-isomer under the reaction conditions.

Experimental Protocols and Data

Executing the acetylation requires careful control of reagents and conditions to ensure high yield and selectivity.

4.1 Validated Protocol: Base-Catalyzed Acetylation

This protocol is a robust method for achieving N1-acetylation of 4-bromo-1H-indazole.

Materials & Reagents:

-

4-Bromo-1H-indazole[6]

-

Acetic Anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-bromo-1H-indazole (1.0 eq) in anhydrous pyridine (5-10 mL per gram of indazole).

-

Cooling: Cool the resulting solution to 0 °C using an ice bath. This helps to moderate the exothermic reaction.

-

Addition of Acylating Agent: Add acetic anhydride (1.1–1.2 eq) dropwise to the stirred solution over 5-10 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Quenching & Extraction):

-

Dilute the reaction mixture with DCM or EtOAc.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2-3 times to remove pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization (e.g., from an ethanol/water or heptane/EtOAc mixture) to yield pure this compound.[2]

4.2 Data Presentation: Reaction Parameters

The choice of conditions can be adapted from protocols for similar substrates.

| Parameter | Condition 1 (Pyridine Base)[7] | Condition 2 (Inorganic Base)[2] |

| Starting Material | 4-Bromo-1H-indazole | 4-Bromo-1H-indazole |

| Acetylating Agent | Acetic Anhydride (1.1 eq) | Acetic Anhydride (1.2 eq) |

| Base | Pyridine (Solvent) | K₂CO₃ (3.0 eq) |

| Solvent | Pyridine | Acetone or DMF |

| Temperature | 0 °C to Room Temp. | Room Temp. to Reflux |

| Time | 2-4 hours | 3-8 hours |

| Expected Product | This compound | This compound |

| Typical Yield | > 85% (Anticipated) | > 90% (Anticipated) |

4.3 Experimental Workflow Visualization

Structural Characterization: Distinguishing N1 and N2 Isomers

Unambiguous characterization of the product's regiochemistry is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

-

¹H NMR: The chemical shifts of the indazole ring protons are sensitive to the position of the substituent. In N1-substituted indazoles, the H7 proton is often significantly deshielded and shifted downfield compared to its position in the corresponding N2-isomer due to the anisotropic effect of the adjacent pyrazole ring.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly C3 and C7a, also differ predictably between the N1 and N2 isomers.[8]

-

2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides definitive proof. For an N1-acetylated indazole, a correlation is expected between the methyl protons of the acetyl group and the C7a carbon. Conversely, for an N2-acetylated indazole, a correlation would be observed between the acetyl methyl protons and the C3 carbon.[1]

Expected Spectroscopic Data for this compound: [9]

-

Molecular Formula: C₉H₇BrN₂O

-

Monoisotopic Mass: 237.97418 Da

-

¹H NMR (predicted): Protons on the benzene ring would appear between 7.0-8.5 ppm. The acetyl methyl protons would appear as a sharp singlet around 2.5-2.8 ppm. The H3 proton on the pyrazole ring would be a singlet around 8.0-8.5 ppm.

-

¹³C NMR (predicted): Carbonyl carbon around 168-170 ppm. Aromatic carbons between 110-145 ppm. Acetyl methyl carbon around 21-24 ppm.

Conclusion

The acetylation of 4-bromo-1H-indazole is a robust and essential reaction for the synthesis of complex, biologically active molecules. The reaction proceeds via a base-catalyzed nucleophilic acyl substitution mechanism. While two regioisomeric products are possible, the reaction is typically under thermodynamic control, yielding the more stable N1-acetylated isomer as the major product. Careful execution of the experimental protocol, including controlled addition of reagents and thorough purification, is key to achieving high yields. Definitive structural elucidation relies on advanced NMR techniques, particularly 2D HMBC, to confirm the N1-regiochemistry. This guide provides the mechanistic understanding and practical framework necessary for researchers to confidently employ this reaction in their synthetic endeavors.

References

-

Caddick, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1934–1943. Available at: [Link]

-

Huisgen, R., & Bast, K. (1959). Indazole. Organic Syntheses, 39, 52. Available at: [Link]

-

Wikipedia. (2023). Thermodynamic reaction control. Retrieved from [Link]

-

Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. Retrieved from [Link]

-

Chandramouli, et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. Asian Journal of Chemistry, 24(4), 1677-1681. Available at: [Link]

-

Gini, A., et al. (2020). Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. ChemRxiv. Available at: [Link]

-

LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

-

Jensen, W. B. (2006). Kinetic vs Thermodynamic Control. Journal of Chemical Education, 83(5), 715. Available at: [Link]

-

PubChemLite. (2025). This compound (C9H7BrN2O). Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5789–5801. Available at: [Link]

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 394-420. Available at: [Link]

-

Liu, J., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 9, 7011-7014. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

-

Kumar, A., & Kaur, P. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(8), 903-925. Available at: [Link]

-

Floris, T., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 706917. Available at: [Link]

-

PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]

Sources

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 6. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. PubChemLite - this compound (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]

exploring the reactivity of the acetyl group in 1-acetyl-4-bromo-1H-indazole

An In-Depth Technical Guide to the Reactivity of the Acetyl Group in 1-Acetyl-4-bromo-1H-indazole

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including treatments for cancer and inflammation.[1][2] Its bioisosteric relationship with indole allows it to engage with a wide array of biological targets. The strategic functionalization of the indazole ring is paramount in drug discovery, enabling the fine-tuning of a compound's pharmacological profile.

This guide focuses on This compound , a versatile synthetic intermediate. The molecule's utility is largely dictated by the interplay between the indazole core, the C4-bromo substituent, and, most critically, the N1-acetyl group. This document provides an in-depth exploration of the acetyl group's reactivity, examining its dual role as a protecting group and an electronic modulator, and detailing the protocols that leverage its unique chemical behavior.

Section 1: The Dual Functionality of the N-Acetyl Group

The N-acetyl group is not a mere passenger on the indazole ring; it serves two primary strategic functions in synthesis.

The Acetyl Moiety as a Removable Protecting Group

The indazole ring possesses two tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being the most thermodynamically stable.[2][3] Acylation of the N1 position locks the molecule in this stable form, preventing unwanted side reactions at the nitrogen during subsequent synthetic steps. The acetyl group's primary value lies in its ability to be cleanly removed under specific conditions, unmasking the N-H proton when required. This deprotection, or deacetylation, is a key reaction governed by the acetyl group's electrophilic carbonyl carbon.

Electronic Modulation of the Indazole Ring

As an N-acetyl group, it acts as a potent electron-withdrawing group through resonance.[4][5] The lone pair on the N1 nitrogen is delocalized into the acetyl carbonyl, reducing its ability to donate electron density into the fused aromatic system. This has a profound deactivating effect on the indazole ring towards electrophilic aromatic substitution, altering the regioselectivity of such reactions compared to an unprotected or N-alkylated indazole.[6] This electronic influence is a critical consideration when planning multi-step syntheses.

Section 2: Core Reactivity - Hydrolysis and Deacetylation of the Acetyl Group

The most direct and fundamental reaction of the acetyl group in this context is its cleavage from the indazole nitrogen. This is typically achieved through hydrolysis under basic or acidic conditions.

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

Basic hydrolysis is the most common method for N-deacetylation of indazoles due to its mildness and high efficiency. The mechanism proceeds via a nucleophilic acyl substitution pathway.

-

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the acetyl group.

-

Tetrahedral Intermediate Formation: This forms a transient tetrahedral intermediate.

-

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the indazole anion as the leaving group.

-

Protonation: The indazole anion is subsequently protonated by water or a mild acid during workup to yield the final 4-bromo-1H-indazole.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. N-acetyl group (CHEBI:60632) [ebi.ac.uk]

- 6. 6.0 TUTOR-MARKED ASSIGNMENT Explain why electrophilic substitution on th.. [askfilo.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of 1-Acetyl-4-bromo-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with applications as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[1][2][3][4][5] Its bioisosteric relationship with indole and phenol allows it to engage in crucial hydrogen bonding interactions with biological targets, often enhancing binding affinity and metabolic stability. The functionalization of the indazole core is therefore a critical endeavor in the development of new chemical entities.

1-Acetyl-4-bromo-1H-indazole serves as a highly versatile and strategic building block for this purpose. This guide provides an in-depth exploration of its application in various palladium-catalyzed cross-coupling reactions, offering both the theoretical basis for experimental design and field-proven protocols for researchers.

The key features of this reagent are:

-

The C4-Bromo Substituent: This serves as a reactive handle for a multitude of cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino moieties at a less commonly functionalized position of the indazole core. The reactivity of the C-Br bond is generally intermediate between C-I and C-Cl bonds, offering a good balance of stability and reactivity for oxidative addition to palladium(0) catalysts.[6]

-

The N1-Acetyl Group: This serves two primary functions. First, it protects the N-H proton, preventing undesired side reactions and directing reactivity away from the nitrogen atom. Second, as an electron-withdrawing group, it can modulate the electronic properties and reactivity of the indazole ring system. Crucially, it is readily removable under mild basic conditions, unmasking the N-H group post-coupling for further derivatization or to serve as a key pharmacophoric feature.[7]

Foundational Principles: The Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing reactions. The generally accepted cycle involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[8][9] The efficiency of this cycle is critically dependent on the choice of palladium source, ligand, base, and solvent.

Monoligated palladium(0) species, L₁Pd(0), are often the most catalytically active species, and the role of bulky, electron-rich phosphine ligands is to stabilize this species and facilitate the key steps of the cycle.[9]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds